molecular formula C19H15NO3 B028631 2-[(1-Naphthylacetyl)amino]benzoic acid CAS No. 101895-37-8

2-[(1-Naphthylacetyl)amino]benzoic acid

Cat. No.: B028631
CAS No.: 101895-37-8
M. Wt: 305.3 g/mol
InChI Key: DTDMYFUZEMKFOK-UHFFFAOYSA-N
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Description

2-[(1-Naphthylacetyl)amino]benzoic acid (CAS: 6277-60-7) is a benzoic acid derivative functionalized with a 1-naphthylacetyl amide group at the ortho position of the benzene ring. The compound is structurally characterized by a naphthalene ring system conjugated to an acetamide linker, which is further bonded to the aromatic benzoic acid backbone. The compound is primarily utilized in crystallographic studies and pharmaceutical research, particularly as a precursor for synthesizing biologically active molecules or as a ligand in coordination chemistry .

Properties

CAS No.

101895-37-8

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]benzoic acid

InChI

InChI=1S/C19H15NO3/c21-18(20-17-11-4-3-10-16(17)19(22)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)(H,22,23)

InChI Key

DTDMYFUZEMKFOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 2-[(1-Naphthylacetyl)amino]benzoic acid can be contextualized by comparing it to related benzoic acid derivatives. Below is a detailed analysis:

Structural Analogues
2.1.1 2-(Naphthalen-1-ylamino)benzoic acid
  • Structure: Features a naphthalen-1-ylamino group instead of the naphthylacetyl amide.
  • Weak cytotoxicity reported in cancer cell lines (e.g., HCT116, HT29) .
2.1.2 2-[(4-Aminobenzoyl)amino]benzoic acid
  • Structure: Substitutes the naphthyl group with a 4-aminobenzoyl moiety.
  • Key Differences: The para-aminobenzoyl group enhances solubility in polar solvents and introduces a primary amine for further functionalization.
  • Applications : Investigated in drug design for antimicrobial and anti-inflammatory properties .
2.1.3 Phthalylsulfathiazole
  • Structure : Contains a sulfathiazole group linked to phthalic acid.
  • Key Differences : The sulfonamide and thiazole rings confer antibacterial activity (intestinal), unlike the naphthylacetyl derivative.
  • Applications : Clinically used as an intestinal antibacterial agent .
Physicochemical Properties
Compound Molecular Weight Solubility (Water) Melting Point (°C) LogP (Predicted)
This compound 306.31 Low Not reported 3.8
2-(Naphthalen-1-ylamino)benzoic acid 279.30 Moderate 210–215 3.2
2-[(4-Aminobenzoyl)amino]benzoic acid 270.24 High 185–190 2.1

Notes:

  • The naphthylacetyl derivative exhibits higher hydrophobicity (LogP ~3.8) compared to aminobenzoyl analogues (LogP ~2.1), impacting membrane permeability in biological systems.
  • Solubility trends correlate with functional groups: carboxylic acid and amine groups enhance water solubility .

Key Findings :

  • The naphthylamino analogue shows weak cytotoxicity, suggesting that the acetyl linker in the target compound may mitigate nonspecific cell toxicity .
  • Phthalylsulfathiazole’s sulfonamide group is critical for targeting bacterial enzymes, a feature absent in the naphthylacetyl derivative .

Preparation Methods

Reagents and Reaction Conditions

The most straightforward method involves reacting 2-aminobenzoic acid with 1-naphthylacetyl chloride in the presence of a base. This approach, adapted from N-acylation strategies for anthranilic acids, typically employs polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction. For example, a molar ratio of 1:1.2 (2-aminobenzoic acid to acyl chloride) in DMSO at 0–25°C achieves moderate yields.

Procedural Optimization

Key challenges include the poor solubility of 2-aminobenzoic acid in non-polar solvents and the sensitivity of 1-naphthylacetyl chloride to hydrolysis. A patent by recommends using dehydration agents like acetic anhydride to suppress hydrolysis, with azeotropic distillation to remove water. Reaction times vary from 1 hour to 24 hours, depending on temperature and catalyst presence.

Yield and Purity Data

ConditionSolventBaseYield (%)Purity (NMR)
DMSO, 0°C, 12 hDMSOPyridine65>90%
DCM, RT, 6 hDCMTriethylamine5885%
THF, Reflux, 24 hTHFNaHCO37288%

Yields improve with prolonged reaction times and excess acyl chloride, though this risks diacylation by-products. Purification via recrystallization (ethanol/water) or vacuum sublimation enhances purity.

Coupling Agent-Mediated Synthesis

Role of Peptide Coupling Reagents

To circumvent the instability of acid chlorides, methods using carbodiimide- or uronium-based coupling agents have been explored. For instance, HATU (1.2 equiv) with DIPEA in DMF activates 1-naphthylacetic acid for reaction with 2-aminobenzoic acid, achieving yields up to 91%. This method avoids HCl generation, making it suitable for acid-sensitive substrates.

Optimization Studies

A comparative study of coupling agents reveals stark differences in efficiency:

Coupling AgentEquivActivation Time (min)Yield (%)
HBTU1.11515
HATU1.26091
DCC1.512045

HATU’s superior performance is attributed to its ability to form stable active esters, reducing side reactions. Extended activation times (60 min) further improve yields by ensuring complete conversion of the carboxylic acid to the reactive intermediate.

Solvent and Temperature Effects

DMF and dichloromethane are preferred for their high solubility of both reactants. Reactions conducted at 0°C minimize racemization and by-product formation, while room-temperature conditions reduce processing time without significant yield loss.

Alternative Synthetic Routes

Isatoic Anhydride Derivatives

A one-pot synthesis leveraging isatoic anhydride intermediates offers an alternative pathway. Ring-opening of N-benzyl isatoic anhydride with 1-naphthylacetyl chloride, followed by hydrolysis, yields the target compound. However, this method introduces additional steps for introducing and removing protective groups, complicating scalability.

Protection-Deprotection Strategies

Temporary protection of the carboxylic acid group (e.g., as a methyl ester) prevents unwanted side reactions during acylation. Subsequent deprotection with NaOH or LiOH restores the free acid functionality. While effective, this approach increases synthetic step count and reduces overall efficiency.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR (DMSO-d6): δ 12.14 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.4 (m, 7H, naphthyl), 7.9 (d, 1H, Ar-H).

  • 13C NMR: Peaks at 172.1 (COOH), 168.5 (CONH), and 134.2–126.3 (naphthyl carbons).

  • Melting Point: 174–176°C (lit. 172–174°C for analogous compounds).

Challenges and Optimization Strategies

Competing Side Reactions

Over-acylation and hydrolysis are mitigated by:

  • Strict temperature control (0–5°C during acyl chloride addition).

  • Use of molecular sieves to absorb moisture.

  • Gradual addition of acyl chloride to avoid local excess.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reactant solubility but may complicate purification. Mixed solvent systems (e.g., DCM/DMF 1:1) balance solubility and ease of workup .

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